5-Hydroxysophoranone
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Overview
Description
5-Hydroxysophoranone: is a flavanone compound isolated from the stems of Erythrina subumbrans. It exhibits significant biological activities, including high antiplasmodial activity against Plasmodium falciparum and antibacterial activity against Mycobacterium tuberculosis . The molecular formula of this compound is C30H36O5, and it has a molecular weight of 476.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxysophoranone can be achieved through various methods. One common approach involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the stems of Erythrina subumbrans. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxysophoranone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: 5-Hydroxysophoranone is used as a starting material for synthesizing various biologically active compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its antibacterial and antiplasmodial activities. It has shown potential in inhibiting the growth of Mycobacterium tuberculosis and Plasmodium falciparum .
Medicine: The compound’s antiplasmodial and antibacterial properties make it a promising candidate for developing new drugs to treat malaria and tuberculosis .
Industry: In the industrial sector, this compound is used in the development of antimicrobial agents and other pharmaceutical products .
Mechanism of Action
The mechanism of action of 5-Hydroxysophoranone involves its interaction with specific molecular targets and pathways. It exhibits antibacterial activity by inhibiting the growth of bacterial cells, particularly Streptococcus species . The compound’s antiplasmodial activity is attributed to its ability to interfere with the metabolic processes of Plasmodium falciparum, leading to the parasite’s death .
Comparison with Similar Compounds
- Erystagallin A
- Erycristagallin
- Erysubin F
- Abyssinone V
- Lespedezaflavanone B
- Erybraedin A
- Vogelin C
Comparison: 5-Hydroxysophoranone stands out due to its high antiplasmodial activity against Plasmodium falciparum (IC50 = 2.5 μg/mL) and its antibacterial activity against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) . While similar compounds like erystagallin A, erycristagallin, and erysubin F also exhibit antimycobacterial activity, this compound’s unique structure and higher potency make it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H36O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3/t27-/m0/s1 |
InChI Key |
ABQFAJSGVWQVGF-MHZLTWQESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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